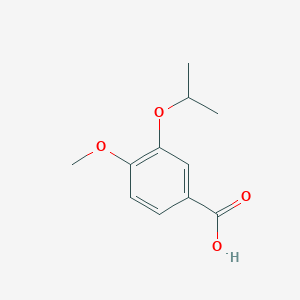

3-Isopropoxy-4-methoxybenzoic acid

Descripción general

Descripción

3-Isopropoxy-4-methoxybenzoic acid (IPMBA) is a naturally occurring organic compound found in various plant species and has been studied for its potential medicinal properties. IPMBA is a member of the class of compounds known as phenolic acids, which are derived from the hydrolysis of lignin and other plant polymers. It is an important intermediate in the synthesis of various pharmaceuticals, cosmetics, and food additives. IPMBA has been studied for its potential to act as a therapeutic agent in various diseases, including cancer, inflammation, and cardiovascular diseases.

Aplicaciones Científicas De Investigación

Flavor Molecule Encapsulation

- Encapsulation in Nanoparticles: 4-hydroxy-3-methoxybenzoic acid, a flavoring agent in foods, has been successfully intercalated into layered double hydroxide (LDH) to produce nanohybrids. This technique allows for controlled release of flavor, demonstrating an innovative application in food technology and nanoscience (Hong, Oh, & Choy, 2008).

Chemical Synthesis and Inhibition Studies

- Catechol O-Methyltransferase Inhibition: A study on 5-substituted 3-hydroxy-4-methoxybenzoic acids showed their potential as inhibitors of rat liver catechol O-methyltransferase, highlighting their significance in biochemical research (Borchardt, Huber, & Houston, 1982).

- Regioselective Synthesis: Directed ortho-metalation of unprotected benzoic acids has been used for the regioselective synthesis of 3- and 6-substituted 2-methoxybenzoic acid derivatives, showcasing a methodological advancement in organic synthesis (Nguyen, Castanet, & Mortier, 2006).

Biochemical and Microbiological Applications

- Production of Methanol by Bacteria: Pseudomonas putida can oxidize methoxybenzoic acids, including 3-methoxybenzoic acid, for the production of methanol, revealing a microbial application in environmental biotechnology (Donnelly & Dagley, 1980).

- Antibacterial Activity: Hydrazide-hydrazones of 3-methoxybenzoic acid have shown high bacteriostatic or bactericidal activity against Bacillus spp., indicating their potential in the development of new antibiotics (Popiołek & Biernasiuk, 2016).

Physical and Analytical Chemistry Applications

- SERS for Vanillic Acid: Surface-enhanced Raman scattering (SERS) of vanillic acid (3-methoxy-4-hydroxybenzoic acid) in silver colloidal solutions enables its detection at picomole concentrations, illustrating an application in analytical chemistry (Clavijo, Menendez, & Aroca, 2008).

- Thermodynamics of Sublimation: A thermodynamic study on aminomethoxybenzoic acids, including 3-amino-4-methoxybenzoic acid, provides insights into the properties of these compounds in the solid state and has implications for material science (Monte, Almeida, & Matos, 2010).

Mecanismo De Acción

Target of Action

It is structurally similar to p-anisic acid, which is known to interact with group iie secretory phospholipase a2 and phospholipase a2 . These enzymes play a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.

Mode of Action

Based on its structural similarity to p-anisic acid, it may interact with its targets to modulate phospholipid metabolism . This interaction could lead to changes in cell membrane composition and function, potentially influencing cellular processes.

Biochemical Pathways

Given its potential interaction with phospholipase enzymes, it may influence the phospholipid metabolism pathway . This could have downstream effects on cell signaling, membrane fluidity, and other cellular functions.

Result of Action

If it does modulate phospholipid metabolism, this could result in changes to cell membrane composition and function . This could potentially influence a variety of cellular processes, from signal transduction to cell growth and survival.

Propiedades

IUPAC Name |

4-methoxy-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEWUTIPMKOWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371524 | |

| Record name | 3-Isopropoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxy-4-methoxybenzoic acid | |

CAS RN |

159783-29-6 | |

| Record name | 4-Methoxy-3-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159783-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

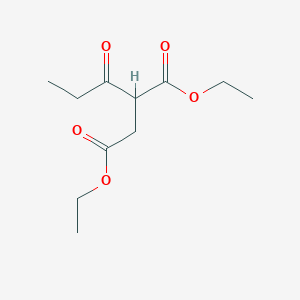

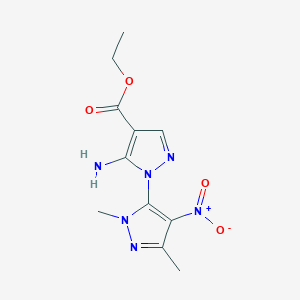

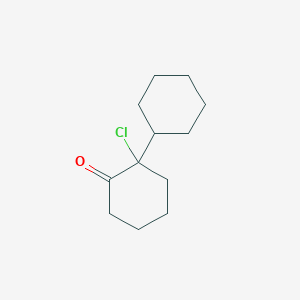

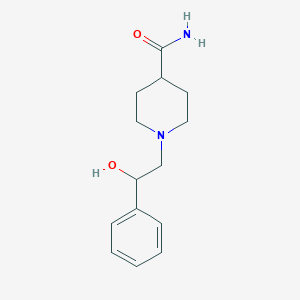

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde](/img/structure/B1621312.png)

![2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1621314.png)

![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B1621318.png)

![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)

![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)

![2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone](/img/structure/B1621331.png)